molecular formula C10H20N2 B13472205 2-Azaspiro[4.5]decan-8-ylmethanamine

2-Azaspiro[4.5]decan-8-ylmethanamine

Cat. No.: B13472205
M. Wt: 168.28 g/mol
InChI Key: XAKWNXHUCGBZPL-UHFFFAOYSA-N
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Description

2-Azaspiro[45]decan-8-ylmethanamine is a spirocyclic compound characterized by a unique structure where a spiro carbon atom connects two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.5]decan-8-ylmethanamine typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under specific conditions to form the desired spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow processes and biocatalytic transaminase technology has been explored to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.5]decan-8-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions often employ reducing agents such as lithium aluminum hydride to convert nitriles to amines.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction typically produces amines .

Scientific Research Applications

2-Azaspiro[4.5]decan-8-ylmethanamine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azaspiro[4.5]decan-8-ylmethanamine is unique due to its specific spirocyclic structure and the presence of an amine group. This combination of features makes it particularly valuable for applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

2-azaspiro[4.5]decan-8-ylmethanamine

InChI

InChI=1S/C10H20N2/c11-7-9-1-3-10(4-2-9)5-6-12-8-10/h9,12H,1-8,11H2

InChI Key

XAKWNXHUCGBZPL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CN)CCNC2

Origin of Product

United States

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